Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C8H20OSSi and a molecular weight of 192.39 g/mol . It is a colorless liquid with a strong thiol odor and is soluble in organic solvents but not in water . This compound is used as a reagent in organic synthesis and as a sulfur source in various chemical reactions .
Mechanism of Action
Target of Action
It is known to be an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical processes , it likely undergoes chemical reactions to form other compounds, which then interact with their respective targets.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical processes , it may be involved in various biochemical pathways depending on the final compounds it helps to synthesize.
Result of Action
As an intermediate in organic synthesis and pharmaceutical processes , its primary role is likely to contribute to the synthesis of other compounds, which then exert their own effects.
Action Environment
The action, efficacy, and stability of 2-[tert-butyl(dimethyl)silyl]oxyethanethiol can be influenced by various environmental factors . For instance, it is known to react slowly with moisture/water , suggesting that its stability and reactivity could be affected by humidity and temperature.
Preparation Methods
Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is typically synthesized through organic synthesis methods. The preparation process can be customized based on specific requirements . The synthetic route generally involves the reaction of ethanethiol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a variety of scientific research applications, including:
Comparison with Similar Compounds
Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be compared with other similar compounds such as:
Ethanethiol: A simpler thiol compound without the silyl group, used as a sulfur source and in odorant applications.
tert-Butyldimethylsilyl chloride: A silylating agent used to protect hydroxyl groups in organic synthesis.
2-Mercaptoethanol: A thiol compound used in biochemistry for reducing disulfide bonds in proteins.
The uniqueness of ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its combination of a thiol group and a silyl group, allowing it to serve dual functions in chemical reactions .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBCENUAPNTHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76855-57-7 |
Source
|
Record name | 2-[(tert-butyldimethylsilyl)oxy]ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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